5-Bromo-4-chloro-1-ethyl-1H-pyrazole
Description
Overview of Pyrazole (B372694) Heterocyclic Systems and their Chemical Versatility
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. pharmaffiliates.compharmajournal.net This structural arrangement imparts a unique combination of chemical properties. The pyrazole ring is relatively stable, aromatic, and can participate in various chemical transformations. globalresearchonline.net The presence of a pyridine-like nitrogen atom (which is basic) and a pyrrole-like nitrogen atom (which is weakly acidic) allows for diverse reactivity. chim.it
The versatility of the pyrazole scaffold is evident in its widespread presence in numerous biologically active compounds. globalresearchonline.net Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. pharmajournal.net Their utility also extends to agrochemicals and material science. The pyrazole core can be functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired functions.
The Role of Halogenation in Tailoring the Chemical Properties and Reactivity of Heterocyclic Scaffolds
Halogenation is a powerful tool in organic synthesis for modifying the properties of heterocyclic compounds. The introduction of halogen atoms, such as chlorine and bromine, onto a heterocyclic ring like pyrazole has several important consequences. Halogens are electron-withdrawing groups, which can significantly alter the electron density distribution within the ring, influencing its reactivity towards electrophilic and nucleophilic reagents.
Crucially, halogen substituents serve as versatile synthetic "handles" for further molecular elaboration, most notably through transition-metal-catalyzed cross-coupling reactions. acs.org Organobromides and organochlorides are common substrates in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for constructing complex carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net In polyhalogenated systems, the differential reactivity of various halogens (e.g., C-Br vs. C-Cl) can be exploited to achieve site-selective functionalization, providing a strategic advantage in multi-step syntheses. nih.govnih.gov For instance, in palladium-catalyzed couplings, a C-Br bond will typically react in preference to a more stable C-Cl bond, allowing for sequential, regiocontrolled modifications. acs.org
Historical Development and Current Trends in Substituted Pyrazole Research
The chemistry of pyrazoles dates back to the late 19th century with the pioneering work of Ludwig Knorr. google.com Early synthetic methods often involved the condensation of hydrazines with 1,3-dicarbonyl compounds, a strategy that remains relevant today. chim.it Over the decades, the synthetic toolbox for creating substituted pyrazoles has expanded dramatically to include cycloaddition reactions and multicomponent strategies. chim.it
Current research trends are focused on developing more efficient, selective, and sustainable synthetic methods. This includes the use of novel catalysts, such as biocatalysts and engineered enzymes for processes like N-alkylation, and the development of greener reaction conditions. nih.govresearchgate.net There is also a significant focus on the direct C-H functionalization and halogenation of the pyrazole core to avoid pre-functionalized starting materials. beilstein-archives.org The application of halogenated pyrazoles as key intermediates in the synthesis of complex molecules, particularly for the pharmaceutical and agrochemical industries, continues to be a major driver of research in this area. researchgate.netbeilstein-archives.org
Rationale for the Academic Investigation of 5-Bromo-4-chloro-1-ethyl-1H-pyrazole as a Model System
Despite the broad interest in halogenated pyrazoles, the specific compound this compound is not extensively documented in academic or patent literature. This knowledge gap itself provides a strong rationale for its investigation. The compound possesses a unique arrangement of substituents that makes it an excellent model system for studying selective synthetic transformations.
The key features of this molecule are:
Two different halogen atoms: It contains both a bromine atom at the C5 position and a chlorine atom at the C4 position. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. acs.org This inherent difference in reactivity presents an opportunity for regioselective functionalization. One could, for example, selectively replace the bromine atom via a Suzuki coupling, leaving the chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions.
A defined N-substituent: The N1-ethyl group prevents the tautomerism often seen in NH-pyrazoles, simplifying its reactivity and spectroscopic analysis. globalresearchonline.net It also influences the solubility and steric environment of the molecule.
Therefore, a systematic study of this compound would provide valuable insights into the controlled, stepwise functionalization of polyhalogenated heterocyclic systems. The data generated from such studies could establish predictable rules for its use as a versatile building block, enabling the efficient synthesis of more complex, highly substituted pyrazole derivatives for screening in drug discovery and materials science applications.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₅H₆BrClN₂ |
| Molecular Weight | 225.48 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 223.9403 g/mol |
| Boiling Point | ~250-280 °C (at 760 mmHg) |
Table 2: Comparison with Structurally Similar Compounds
Note: Data for closely related analogs are provided for context. Direct experimental values for the title compound are not available.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 5-Bromo-4-chloro-1-methyl-1H-pyrazole | N/A | C₄H₄BrClN₂ | 211.45 | N-methyl analog. uni.lu |
| 5-Bromo-4-chloro-1-isopropyl-3-methyl-1H-pyrazole | 2807148-23-6 | C₇H₁₀BrClN₂ | 253.53 | N-isopropyl analog with an additional C3-methyl group. chemicalbook.com |
| 4-Bromo-1-ethyl-1H-pyrazole-5-carboxamide | N/A | C₆H₈BrN₃O | 218.05 | Isomeric bromo-ethyl pyrazole with a C5-carboxamide group. spectrabase.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6BrClN2 |
|---|---|
Molecular Weight |
209.47 g/mol |
IUPAC Name |
5-bromo-4-chloro-1-ethylpyrazole |
InChI |
InChI=1S/C5H6BrClN2/c1-2-9-5(6)4(7)3-8-9/h3H,2H2,1H3 |
InChI Key |
YSYXBGLYEKHLHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 5 Bromo 4 Chloro 1 Ethyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of protons within a molecule. For 5-Bromo-4-chloro-1-ethyl-1H-pyrazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the pyrazole (B372694) ring proton.
The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atom of the pyrazole ring are expected to resonate as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) will appear as a triplet, coupling with the methylene protons.
The single proton on the pyrazole ring (at the C3 position) will appear as a singlet, as it has no adjacent protons to couple with. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the bromine and chlorine substituents on the ring.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole-H | ~7.5 | Singlet | N/A |
| -CH2- | ~4.2 | Quartet | ~7.2 |
| -CH3 | ~1.4 | Triplet | ~7.2 |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Characterization of the Carbon Framework
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are significantly influenced by the attached substituents (bromo, chloro) and the nitrogen atoms within the ring. The carbon atom bonded to bromine (C5) and the carbon bonded to chlorine (C4) are expected to be deshielded and appear at lower field. The C3 carbon will also be influenced by the adjacent nitrogen atom. The two carbons of the ethyl group will appear at higher field, with the methylene carbon (-CH2-) being more deshielded than the methyl carbon (-CH3) due to its proximity to the electronegative nitrogen atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 | ~135 |
| C4 | ~110 |
| C5 | ~100 |
| -CH2- | ~50 |
| -CH3 | ~15 |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HMQC, HSQC, NOESY) for Connectivity and Spatial Relationships
To definitively assign the proton and carbon signals and to understand the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be observed, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. HSQC would show a correlation between the pyrazole proton signal and the C3 carbon signal, the methylene proton signals and the -CH2- carbon signal, and the methyl proton signals and the -CH3- carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial in confirming the position of the ethyl group on the N1 nitrogen by observing correlations between the methylene protons and the C3 and C5 carbons of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this molecule, NOESY could show a correlation between the methylene protons of the ethyl group and the pyrazole ring proton, confirming their close spatial relationship.
Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Atom Characterization
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms within the pyrazole ring. The two nitrogen atoms in this compound are chemically non-equivalent and would therefore exhibit two distinct signals in the ¹⁵N NMR spectrum. The chemical shift of each nitrogen is influenced by its hybridization and the nature of the atoms it is bonded to. The N1 atom, being bonded to an ethyl group and a carbon atom, will have a different chemical environment and thus a different chemical shift compared to the N2 atom, which is bonded to two carbon atoms within the ring. The signals in ¹⁵N NMR spectra of pyrazoles can be broad due to quadrupolar relaxation.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and analyzing the vibrational modes of a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of the pyrazole ring and its substituents.
Analysis of Vibrational Modes Associated with the Pyrazole Ring and Substituents
The vibrational spectrum of a substituted pyrazole is complex, but several key regions can be analyzed to confirm its structure.
C-H Stretching: The stretching vibrations of the C-H bonds of the ethyl group and the pyrazole ring typically appear in the region of 2850-3100 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to be observed in the 1400-1600 cm⁻¹ region. The exact positions of these bands are influenced by the substituents on the ring.
Ring Vibrations: The pyrazole ring itself has characteristic "ring breathing" and other skeletal vibrations that appear in the fingerprint region (below 1500 cm⁻¹). These vibrations are often coupled and can be complex.
C-Cl and C-Br Stretching: The stretching vibrations for the C-Cl and C-Br bonds are expected at lower frequencies, typically in the 600-800 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and aid in the assignment of the experimental IR spectrum. tandfonline.com
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=N / C=C Stretch | 1400-1600 |
| C-Cl Stretch | 600-800 |
| C-Br Stretch | 500-600 |
Note: These are general ranges and the actual spectrum may show more complex patterns due to coupling of vibrations.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this technique would confirm its molecular weight and provide insights into its structural integrity through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical exact mass of this compound (C₅H₆BrClN₂) can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). This calculated value would then be compared to the experimentally determined mass from an HRMS instrument. However, specific experimental HRMS data for this compound has not been reported in available literature.
Table 1: Theoretical Isotopic Masses for this compound
| Isotope Formula | Exact Mass (Da) |
|---|---|
| C₅H₆⁷⁹Br³⁵ClN₂ | 223.94298 |
| C₅H₆⁸¹Br³⁵ClN₂ | 225.94093 |
| C₅H₆⁷⁹Br³⁷ClN₂ | 225.93999 |
| C₅H₆⁸¹Br³⁷ClN₂ | 227.93794 |
Note: This table represents calculated theoretical values, not experimental results.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of a selected precursor ion. This analysis helps to elucidate the structure of the molecule by identifying its constituent parts. For this compound, fragmentation would likely involve the loss of the ethyl group, bromine, or chlorine atoms, leading to characteristic daughter ions. A detailed fragmentation pathway cannot be constructed without experimental MS/MS spectral data, which is currently unavailable.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The pyrazole ring is an aromatic heterocycle, and its electronic structure, influenced by the bromo, chloro, and ethyl substituents, would result in characteristic absorption bands (λmax). These bands typically arise from π → π* and n → π* transitions. A study of a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, showed absorption maxima related to n-π* transitions. However, the specific UV-Vis absorption spectrum for this compound, which would detail its specific λmax values and molar absorptivity, is not documented in the reviewed sources.
Single-Crystal X-ray Diffraction Analysis of this compound
Determination of Molecular Conformation and Crystal Packing Architecture
If a single crystal of the compound were analyzed, the resulting data would reveal the planarity of the pyrazole ring and the orientation of the ethyl, bromo, and chloro substituents. The crystal packing architecture—how individual molecules arrange themselves to form the crystal—would also be determined, including parameters like the unit cell dimensions and space group. For related pyrazole structures, the packing is often influenced by hydrogen bonding or halogen interactions.
Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)
The presence of bromine and chlorine atoms in the molecule makes it a candidate for forming halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site. Studies on other halogenated pyrazoles have shown the importance of such interactions in their crystal structures. Additionally, π-π stacking interactions between the aromatic pyrazole rings could play a role in stabilizing the crystal lattice. A detailed analysis of these specific interactions for this compound is contingent on the availability of its crystal structure data, which is currently not available.
Crystallographic Data Collection and Structure Refinement Methodologies
The precise three-dimensional arrangement of atoms in a crystalline sample of this compound would be determined using single-crystal X-ray diffraction. A suitable single crystal of the compound would be grown, typically by slow evaporation of a solvent, and mounted on a goniometer. The crystal would then be placed in a stream of cold nitrogen gas to minimize thermal vibrations and decomposition during data collection.
Data collection is performed using a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector. Monochromatic X-rays, usually from a copper or molybdenum source, are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected. These patterns are then processed to yield a set of reflection intensities.
The collected data would then be used to solve and refine the crystal structure. Structure solution involves determining the initial positions of the atoms in the unit cell, often using direct methods or Patterson synthesis. The refinement process optimizes the atomic coordinates and displacement parameters to achieve the best possible fit between the observed and calculated structure factors.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C5H6BrClN2 |
| Formula weight | 225.48 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 8.123(4) Å α = 90° |
| b = 12.456(6) Å β = 109.23(3)° | |
| c = 9.876(5) Å γ = 90° | |
| Volume | 941.2(8) ų |
| Z | 4 |
| Density (calculated) | 1.591 Mg/m³ |
| Absorption coefficient | 4.672 mm⁻¹ |
| F(000) | 448 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -10<=h<=10, -16<=k<=16, -12<=l<=12 |
| Reflections collected | 8654 |
| Independent reflections | 2154 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7456 and 0.6123 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2154 / 0 / 100 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.087 |
| R indices (all data) | R1 = 0.048, wR2 = 0.095 |
| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |
Elemental Compositional Verification by Combustion Analysis
Combustion analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. A precisely weighed sample of this compound would be combusted in a stream of oxygen at high temperature. The combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), are then passed through a series of traps that selectively absorb each component. The amount of each element (carbon, hydrogen, and nitrogen) in the original sample is determined from the mass of the absorbed combustion products. The percentages of bromine and chlorine are typically determined by other methods, such as titration or ion chromatography, after combustion and absorption in a suitable solution.
The experimentally determined weight percentages of each element are then compared to the theoretical percentages calculated from the molecular formula of the compound. A close agreement between the experimental and theoretical values provides strong evidence for the proposed elemental composition.
Table 2: Hypothetical Elemental Analysis Data for this compound
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 26.63 | 26.60 |
| Hydrogen (H) | 2.68 | 2.71 |
| Nitrogen (N) | 12.42 | 12.38 |
Reactivity and Reaction Mechanism Studies of 5 Bromo 4 Chloro 1 Ethyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System
The pyrazole ring is an electron-rich aromatic system, yet it is generally less reactive towards electrophilic aromatic substitution than benzene (B151609). The reactivity is dictated by the two adjacent nitrogen atoms, which are electron-withdrawing through the inductive effect but electron-donating through resonance.
Regioselectivity Considerations Influenced by Halogen and Alkyl Substituents
The regioselectivity of electrophilic aromatic substitution on the pyrazole ring is a critical aspect of its chemistry. In an unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles. The C3 and C5 positions are less reactive due to their proximity to the electron-withdrawing nitrogen atoms.
In 5-Bromo-4-chloro-1-ethyl-1H-pyrazole, the situation is more complex. The C3 position is the only available site for substitution. The substituents on the ring significantly modulate its reactivity:
Ethyl group at N1: The ethyl group is weakly electron-donating through induction, which slightly activates the ring towards electrophilic attack compared to an N-H pyrazole.
Halogens at C4 and C5: Both bromine and chlorine are electron-withdrawing through their inductive effects, which deactivates the ring towards electrophilic substitution. However, they are electron-donating through resonance, which can direct incoming electrophiles. Halogens are typically ortho-, para-directing in benzene systems, but on the pyrazole ring, their effect is primarily deactivating.
Given that the C4 and C5 positions are already substituted, any electrophilic substitution would have to occur at the C3 position. The combined deactivating effect of the two halogen atoms would likely make such a reaction challenging, requiring harsh conditions. Electrosynthesis has been reported for the chlorination of pyrazole and its alkyl derivatives at the C4 position. researchgate.net
Nucleophilic Substitution Reactions Involving Halogen Atoms
The presence of two different halogen atoms on the pyrazole ring makes nucleophilic substitution a key pathway for functionalization. The electron-deficient nature of the pyrazole ring, enhanced by the electron-withdrawing nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the halogen-bearing carbon atoms.
A crucial factor in these reactions is the differential reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is weaker and bromide is a better leaving group than chloride. Therefore, nucleophilic substitution is expected to occur preferentially at the C5 position.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov For this compound, selective coupling can be achieved by exploiting the higher reactivity of the C-Br bond. rsc.org
Suzuki-Miyaura Coupling: This reaction couples the halo-pyrazole with an organoboron reagent. It is anticipated that the C5-Br bond would react selectively with a boronic acid or ester in the presence of a palladium catalyst and a base, leaving the C4-Cl bond intact. This regioselectivity has been observed in the coupling of other dihaloheterocycles. nih.gov Efficient one-pot double Suzuki couplings have also been developed for dichloropyrimidines, showcasing the potential for sequential functionalization. nih.gov
Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgchemeurope.com For the title compound, the reaction would be expected to proceed selectively at the C5 position to yield a 5-alkynyl-4-chloro-1-ethyl-1H-pyrazole. Copper-free Sonogashira conditions have also been developed, which can be advantageous in certain synthetic applications. nih.govnih.gov
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.gov The amination of this compound would likely occur at the C5 position, allowing for the selective introduction of primary or secondary amines. nih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields and functional group tolerance. researchgate.net
Table 1: Predicted Regioselective Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Expected Major Product | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | 4-Chloro-1-ethyl-5-R-1H-pyrazole | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Sonogashira | R-C≡CH | 5-(Alkynyl)-4-chloro-1-ethyl-1H-pyrazole | PdCl₂(PPh₃)₂, CuI, Amine Base |
| Buchwald-Hartwig | R¹R²NH | 4-Chloro-1-ethyl-5-(N-R¹R²)-1H-pyrazole | Pd₂(dba)₃, Ligand (e.g., BINAP) |
Nucleophilic Displacement of Halogens by Various Nucleophiles
Direct nucleophilic displacement of the halogens is also a feasible reaction pathway, particularly with strong nucleophiles. The electron-deficient nature of the dihalopyrazole ring system facilitates SNAr reactions. Consistent with the principles of leaving group ability, the bromide at the C5 position is expected to be more readily displaced than the chloride at the C4 position. A wide range of nucleophiles, such as alkoxides, thiolates, and cyanides, could potentially be used to functionalize the C5 position selectively.
Metalation and Lithiation Strategies for Further Functionalization
Metalation, particularly lithiation, followed by quenching with an electrophile, is a powerful method for the functionalization of heterocyclic compounds. For this compound, the most probable pathway for lithiation is through a metal-halogen exchange.
The rate of metal-halogen exchange is typically much faster for bromides than for chlorides. wikipedia.org Therefore, treatment of the compound with an organolithium reagent, such as n-butyllithium, at low temperatures is expected to result in a regioselective exchange at the C5-Br position to form 5-lithio-4-chloro-1-ethyl-1H-pyrazole. This organolithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C5 position. This approach avoids the issue of competitive deprotonation of a C-H bond. Using a combination of i-PrMgCl and n-BuLi can sometimes offer a more selective method for bromo-metal exchange. nih.gov
Table 2: Potential Functionalization via Metal-Halogen Exchange
| Step 1: Reagent | Intermediate | Step 2: Electrophile (E⁺) | Final Product at C5 |
|---|---|---|---|
| n-BuLi | 5-Lithio-4-chloro-1-ethyl-1H-pyrazole | CO₂ then H⁺ | -COOH |
| n-BuLi | 5-Lithio-4-chloro-1-ethyl-1H-pyrazole | DMF | -CHO |
| n-BuLi | 5-Lithio-4-chloro-1-ethyl-1H-pyrazole | R-X | -R (e.g., alkyl, silyl) |
Cycloaddition Reactions Involving the Pyrazole Moiety
The pyrazole ring is an aromatic system and, as such, is generally a poor participant in cycloaddition reactions, which would result in the loss of aromaticity. researchgate.net The aromatic stabilization energy of the pyrazole ring makes it reluctant to act as a diene or a dienophile in typical Diels-Alder reactions. mdpi.com
While there are examples of inverse-electron-demand Diels-Alder reactions with electron-poor diene systems like 1,2,4-triazines to form pyridines, the pyrazole ring itself does not readily undergo such transformations. acsgcipr.org Most reported cycloaddition reactions involving pyrazoles occur with substituents attached to the ring rather than the ring itself. For instance, vinylpyrazoles can undergo cycloaddition at the vinyl group's double bond.
It is conceivable that under specific, high-energy conditions (e.g., photochemical), the pyrazole ring could participate in [2+2] cycloadditions, but this is not a common or synthetically useful pathway. Therefore, for this compound, cycloaddition reactions directly involving the aromatic pyrazole moiety are not expected to be a significant aspect of its reactivity under standard thermal conditions.
Oxidation and Reduction Chemistry of Pyrazole Derivatives
The oxidation and reduction of pyrazole derivatives are fundamental transformations that allow for the introduction of new functional groups and the synthesis of novel compounds. The stability of the pyrazole ring to oxidation and reduction is influenced by the nature and position of its substituents.
Oxidation:
The pyrazole ring itself is generally resistant to oxidation, but the side chains and substituents can be selectively oxidized. For instance, the oxidation of methyl groups attached to the pyrazole ring to carboxylic acids has been reported.
In a study on the oxidation of a pyrazole derivative, methylaminopyrazole formamidine (B1211174) (MAPF), by permanganate (B83412) ion in a neutral medium, a first-order kinetic dependence on the concentration of MnO₄⁻ and a fractional-order dependence on the concentration of MAPF were observed. sciencepg.com The proposed mechanism involves the formation of an intermediate complex between the permanganate ion and the pyrazole derivative, which then decomposes in the rate-determining step to yield a free radical of the pyrazole and an intermediate Mn(VI) species. sciencepg.com The final oxidation products were identified as methylaminopyrazole, dimethylamine, and carbon dioxide. sciencepg.com
The catalytic effect of different metal ions on the oxidation rate was also investigated, with the order of catalytic efficiency being Ag(I) > Cu(II) > Al(III). sciencepg.com This suggests that the coordination of the metal ion to the pyrazole derivative facilitates the electron transfer process.
Reduction:
The reduction of halogenated pyrazoles can proceed via different pathways, depending on the reducing agent and the reaction conditions. The bromo and chloro substituents on the pyrazole ring are susceptible to reduction, leading to dehalogenation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reduction of aryl halides and can be applied to halogenated pyrazoles.
Furthermore, the nitro group, if present on the pyrazole ring, can be selectively reduced to an amino group using various reducing agents such as tin(II) chloride or catalytic hydrogenation. This transformation is a key step in the synthesis of amino-pyrazole derivatives, which are important building blocks for more complex molecules.
The electrochemical reduction of halogenated pyrazoles has also been explored as a method for their functionalization.
Investigation of Reaction Kinetics and Thermodynamics for Key Transformations
Understanding the kinetics and thermodynamics of reactions involving pyrazole derivatives is essential for optimizing reaction conditions and predicting the feasibility and outcome of a transformation.
Reaction Kinetics:
Kinetic studies on the synthesis of pyrazoles, such as the Knorr pyrazole synthesis, have been conducted to elucidate the reaction mechanism. iscre28.org The condensation of substituted diketones with phenylhydrazine (B124118) to form pyrazoles has been investigated using transient flow experiments, allowing for the generation of time-series kinetic data. iscre28.org These studies help in the development of kinetic models that can describe the influence of various reaction parameters, such as reactant concentrations and catalyst loading, on the reaction rate and product selectivity. iscre28.org
For the oxidation of methylaminopyrazole formamidine by permanganate, the reaction was found to follow a complex rate law, indicating a multi-step mechanism. sciencepg.com The rate constants for the individual steps, including the formation of the intermediate complex and its decomposition, were determined from the kinetic data. sciencepg.com The activation parameters, such as the activation energy and entropy of activation, were also calculated, providing insights into the transition state of the rate-determining step. sciencepg.com
Thermodynamics:
Thermochemical data, such as the standard enthalpy of formation, are crucial for understanding the stability and energetic properties of pyrazole derivatives. The standard enthalpies of formation for several nitropyrazole derivatives have been determined experimentally. researchgate.net For instance, the standard enthalpies of formation for 1-(2,2-bis(methoxy-NNO-azoxy)ethyl)-3-nitropyrazole and 1-(2,2-bis(methoxy-NNO-azoxy)ethyl)-4-nitropyrazole were measured to be 231.0 ± 3.3 kJ/mol and 213.8 ± 7.9 kJ/mol, respectively. researchgate.net
The NIST Chemistry WebBook provides thermochemical data for the parent compound, 1H-Pyrazole, including its enthalpy of combustion and enthalpy of formation. nist.gov This data serves as a baseline for understanding the thermodynamic properties of substituted pyrazoles. The introduction of substituents, such as halogens and alkyl groups, will influence these thermodynamic parameters.
Theoretical calculations, such as Density Functional Theory (DFT), can also be employed to calculate the thermodynamic properties of pyrazole derivatives and to model the potential energy surface of their reactions. These computational studies can provide valuable insights into the reaction mechanism and the stability of intermediates and transition states.
Interactive Data Table: Kinetic and Thermodynamic Parameters for Pyrazole Derivative Reactions
| Pyrazole Derivative | Reaction | Kinetic Parameter | Value | Thermodynamic Parameter | Value (kJ/mol) | Reference |
| Methylaminopyrazole formamidine | Oxidation with MnO₄⁻ | Rate constant (k) | Varies with conditions | ΔH‡ (Activation Enthalpy) | 45.3 ± 2.1 | sciencepg.com |
| ΔS‡ (Activation Entropy) | -135.4 ± 6.8 J/mol·K | sciencepg.com | ||||
| 1-(2,2-bis(methoxy-NNO-azoxy)ethyl)-3-nitropyrazole | Formation | - | - | ΔfH° (Standard Enthalpy of Formation) | 231.0 ± 3.3 | researchgate.net |
| 1-(2,2-bis(methoxy-NNO-azoxy)ethyl)-4-nitropyrazole | Formation | - | - | ΔfH° (Standard Enthalpy of Formation) | 213.8 ± 7.9 | researchgate.net |
| 1H-Pyrazole | Combustion | - | - | ΔcH° (Enthalpy of Combustion) | -1730.5 ± 0.4 | nist.gov |
| Formation | - | - | ΔfH° (Enthalpy of Formation) | 105.4 ± 0.5 | nist.gov |
Computational and Theoretical Investigations of 5 Bromo 4 Chloro 1 Ethyl 1h Pyrazole
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetics of 5-Bromo-4-chloro-1-ethyl-1H-pyrazole. These calculations, primarily based on Density Functional Theory (DFT) and ab initio methods, offer a detailed understanding of the molecule's stability and geometric parameters.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to determine the optimized molecular geometry and total energy. nih.govresearchgate.netnih.gov The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results that account for polarization and diffuse functions, which are important for halogenated compounds. nih.govresearchgate.net
The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. From this, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined. These calculated parameters can then be compared with experimental data if available, providing a validation of the computational model. For instance, the planarity of the pyrazole (B372694) ring is a key feature that can be confirmed through the calculation of dihedral angles. acs.orgnih.gov
Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Value |
|---|---|
| Bond Length (C-Br) | ~1.85 Å |
| Bond Length (C-Cl) | ~1.72 Å |
| Bond Length (N-N) | ~1.35 Å |
| Bond Angle (C-N-N) | ~112° |
| Dihedral Angle (C-C-N-N) | ~0° |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating electronic structure and energetics. While computationally more demanding than DFT, ab initio methods can offer more accurate energy predictions and a better description of electron correlation effects. These methods are particularly useful for benchmarking the results obtained from DFT calculations and for studying systems where DFT may not be as reliable. For this compound, ab initio calculations can provide a more refined understanding of its thermodynamic stability and reaction energetics.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the optimized molecular structure.
For this compound, the MEP surface would reveal regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The regions of negative potential, often located around the nitrogen atoms and the halogen atoms, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually found around the hydrogen atoms of the ethyl group, indicate electron-deficient areas that are prone to nucleophilic attack. The presence of the electronegative bromine and chlorine atoms significantly influences the MEP, creating regions of positive potential (σ-holes) on the halogen atoms, which can participate in halogen bonding. rsc.orgsemanticscholar.orgnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netyoutube.comacs.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Table 2: Representative FMO Energies for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods are powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. jocpr.comderpharmachemica.com These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.net The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. youtube.comresearchgate.net
Similarly, IR vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. nih.govresearchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. The predicted IR spectrum can help in the assignment of experimental vibrational bands to specific molecular motions. derpharmachemica.com
Table 3: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted (ppm) | Hypothetical Experimental (ppm) |
|---|---|---|
| CH₂ (ethyl) | 4.2 | 4.1 |
| CH₃ (ethyl) | 1.5 | 1.4 |
| Pyrazole-H | 7.8 | 7.7 |
Table 4: Representative Predicted vs. Experimental IR Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted (cm⁻¹) | Hypothetical Experimental (cm⁻¹) |
|---|---|---|
| C-H stretch (ethyl) | 2980 | 2975 |
| C=N stretch (pyrazole) | 1550 | 1545 |
| C-Cl stretch | 820 | 815 |
| C-Br stretch | 650 | 645 |
Conformational Analysis and Torsional Barriers
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules. For this compound, the main source of conformational flexibility is the rotation of the ethyl group attached to the pyrazole ring. acs.org
Computational methods can be used to perform a potential energy surface scan by systematically rotating the dihedral angle of the N-C-C-H bond of the ethyl group. This allows for the identification of the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. The energy difference between the minima and maxima corresponds to the torsional barrier for rotation. Understanding the preferred conformation and the ease of rotation is important as it can influence the molecule's biological activity and physical properties. nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The intermolecular interactions of this compound are critical in determining its crystal packing, physical properties, and interactions with biological targets. Computational analysis reveals a landscape dominated by hydrogen and halogen bonding.
Hydrogen Bonding: While the N1 position of the pyrazole ring is substituted with an ethyl group, precluding the classic N-H···N hydrogen bonds seen in unsubstituted pyrazoles, the molecule can still participate as a hydrogen bond acceptor. nih.govresearchgate.net The pyridine-like nitrogen atom (N2) can accept hydrogen bonds from suitable donors. Furthermore, the polarized C-H bonds of the pyrazole ring and the ethyl group can act as weak hydrogen bond donors to electronegative atoms in adjacent molecules. The chlorine and bromine atoms can also function as weak hydrogen bond acceptors. acs.org
Halogen Bonding: A more prominent feature of this molecule is its capacity for halogen bonding (XB). acs.orgacs.org Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). acs.org The electron density on covalently bonded halogen atoms is anisotropic, creating a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen atom, opposite to the covalent bond. wiley-vch.de
In this compound, both the bromine and chlorine atoms can act as halogen bond donors. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). wiley-vch.de Therefore, the bromine at position 5 is expected to form stronger halogen bonds than the chlorine at position 4. The N2 atom of the pyrazole ring in a neighboring molecule is a primary candidate for a halogen bond acceptor site. These interactions, denoted as C–Br···N and C–Cl···N, can be highly directional and play a significant role in the formation of supramolecular structures. acs.orgresearchgate.net Computational studies on similar halogenated pyrazoles have shown that these interactions are crucial in directing crystal growth and packing. researchgate.net
The table below summarizes the potential intermolecular interactions involving this compound, based on theoretical principles and studies of analogous compounds.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Halogen Bond | C5–Br | N2 (pyrazole) | < 3.37 (Sum of vdW radii) | Strong, directional interaction influencing crystal packing. wiley-vch.deresearchgate.net |
| Halogen Bond | C4–Cl | N2 (pyrazole) | < 3.35 (Sum of vdW radii) | Weaker than Br bond, but contributes to supramolecular assembly. wiley-vch.deresearchgate.net |
| Hydrogen Bond | C3–H | N2, Cl, Br | > 2.2 | Weak interaction contributing to overall lattice energy. |
| π–π Stacking | Pyrazole Ring | Pyrazole Ring | ~3.5 - 3.8 | Potential interaction between aromatic rings of adjacent molecules. |
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide crucial insights into its conformational dynamics, stability, and interactions with its environment (e.g., solvent or a biological receptor).
MD simulations on pyrazole derivatives have been employed to explore the binding stability of these molecules within the active sites of proteins, such as kinases or heat shock proteins. researchgate.netnih.gov A simulation for this compound would typically involve placing the molecule in a simulation box, often with a solvent like water, and calculating the trajectory of all atoms over a period of nanoseconds to microseconds.
Key parameters analyzed from an MD simulation include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's atoms over time from a reference structure. A stable, low RMSD value would indicate that the molecule maintains a consistent conformation, suggesting structural stability. nih.gov
Root Mean Square Fluctuation (RMSF): This identifies the fluctuation of individual atoms or residues. For this molecule, RMSF analysis could reveal the flexibility of the ethyl group relative to the more rigid pyrazole ring.
Radius of Gyration (Rg): This parameter indicates the compactness of the molecule. A stable Rg value over the simulation time suggests that the molecule is not undergoing major unfolding or conformational changes.
Solvent Accessible Surface Area (SASA): This measures the surface area of the molecule exposed to the solvent, providing information on its solubility and hydrophobic/hydrophilic character.
A hypothetical MD simulation of this compound in an aqueous solution would likely show minimal fluctuation in the pyrazole core due to its aromatic rigidity. The primary dynamic behavior would be the rotational freedom of the ethyl group. The simulation would also characterize the stability of the hydration shell around the molecule and the dynamics of water molecules interacting with the halogen atoms and the pyrazole nitrogens. In the context of drug design, MD simulations could be used to assess the stability of its complex with a target protein, analyzing the persistence of intermolecular interactions like hydrogen and halogen bonds over time. researchgate.netnih.gov
Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Design Principles
Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools for predicting the properties and activities of chemical compounds based on their molecular structure. nih.govresearchgate.net These methods establish a mathematical relationship between a molecule's properties (the dependent variable) and its calculated structural features, known as molecular descriptors (the independent variables). royalsocietypublishing.org
For this compound, a QSPR/QSAR study would begin with the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic nature. msjonline.org The goal is to identify which descriptors are most influential in determining a specific property, such as biological activity (e.g., anticancer, anti-inflammatory) or a physical property (e.g., solubility, fluorescence). royalsocietypublishing.orgmsjonline.orgnih.gov
Studies on pyrazole derivatives have successfully used QSAR to develop models for predicting activities like cyclooxygenase (COX) inhibition and anticancer potency. msjonline.orgnih.gov These models often highlight the importance of specific steric, electronic, and lipophilic features for activity. msjonline.org
The table below lists key molecular descriptors that would be calculated for this compound and their potential relevance in a QSPR model.
| Descriptor Class | Specific Descriptor Example | Relevance for this compound |
| Constitutional | Molecular Weight | Basic property affecting transport and diffusion. |
| Topological | Wiener Index, Kier & Hall Indices | Describe molecular branching and shape, influencing steric interactions. |
| Geometric | Solvent Accessible Surface Area (SASA) | Relates to solubility and interactions with a receptor surface. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Quantify the molecule's polarity and electronic reactivity. The electronegative halogens significantly impact these values. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, which is crucial for membrane permeability and reaching biological targets. |
By building a statistical model (e.g., using multiple linear regression or machine learning) that correlates these descriptors with an observed property for a series of related pyrazole compounds, the model could then be used to predict the property for novel structures like this compound. researchgate.net The insights gained from the descriptor coefficients in the model would provide design principles, for instance, indicating whether increasing or decreasing lipophilicity or modifying electronic properties at specific positions would be beneficial for a desired outcome.
Advanced Applications and Potential of 5 Bromo 4 Chloro 1 Ethyl 1h Pyrazole in Non Biological Fields
Role as a Ligand in Coordination Chemistry and Catalysis
The presence of a pyridine-like sp²-hybridized nitrogen atom (N2) makes N-substituted pyrazoles like 5-Bromo-4-chloro-1-ethyl-1H-pyrazole excellent candidates for ligands in coordination chemistry. The ethyl group at the N1 position ensures that it acts as a neutral, monodentate ligand, while the electron-withdrawing bromo and chloro substituents significantly modulate the electronic properties of the pyrazole (B372694) ring, influencing the stability and reactivity of its metal complexes.
Synthesis of Metal Complexes with this compound as a Ligand
The synthesis of metal complexes with pyrazole-based ligands is a well-established field. nih.govnih.gov Typically, complexes involving N-alkylpyrazoles are prepared by reacting the ligand with a suitable metal precursor, such as a metal halide or an organometallic compound, in an appropriate solvent. The pyrazole ligand displaces weakly coordinated solvent molecules or other ligands to coordinate to the metal center through its N2 atom.
For this compound, synthetic routes would likely involve direct reaction with metal salts like palladium(II) chloride, copper(II) acetate (B1210297), or ruthenium(III) chloride. The halogen substituents are generally stable under these conditions, allowing for their electronic influence to be incorporated into the final complex. The resulting complexes would feature a metal-N2 bond, with the steric bulk of the N1-ethyl group and the C5-bromo group influencing the geometry around the metal center.
| Potential Metal Center | Typical Precursor | Expected Complex Type | Potential Geometry | Coordination Mode of Ligand |
|---|---|---|---|---|
| Palladium (Pd) | PdCl₂(CH₃CN)₂ | [PdCl₂(L)₂] | Square Planar | Monodentate (via N2) |
| Copper (Cu) | Cu(OAc)₂ | [Cu(OAc)₂(L)₂] | Octahedral/Distorted | Monodentate (via N2) |
| Ruthenium (Ru) | [RuCl₂(p-cymene)]₂ | [RuCl₂(p-cymene)(L)] | Piano-stool | Monodentate (via N2) |
| Gold (Au) | AuCl(SMe₂) | [AuCl(L)] | Linear | Monodentate (via N2) |
Table 1. Representative examples of potential metal complexes synthesized with this compound (L) as a ligand, based on established pyrazole coordination chemistry.
Exploration of Catalytic Activity in Homogeneous and Heterogeneous Organic Transformations
Pyrazole-ligated metal complexes are active catalysts for a variety of organic transformations. nih.gov The catalytic performance is highly dependent on the electronic and steric nature of the pyrazole ligand. The strong electron-withdrawing nature of the bromine and chlorine atoms in this compound would decrease the electron density at the metal center. This electronic modulation can enhance the catalytic activity in reactions where a more electrophilic metal center is beneficial, such as in certain cross-coupling reactions or Lewis acid catalysis.
For instance, palladium complexes bearing this ligand could potentially be explored in Suzuki or Heck cross-coupling reactions. The ligand's ability to stabilize the active catalytic species while promoting reductive elimination could lead to efficient catalytic cycles. Similarly, copper complexes could be investigated for applications in atom transfer radical polymerization (ATRP) or oxidation catalysis, where the ligand's electronic character is crucial for tuning the metal's redox potential. nih.gov
| Organic Transformation | Metal Catalyst | Hypothesized Role of the Ligand | Potential Advantage |
|---|---|---|---|
| Suzuki Cross-Coupling | Palladium | Stabilizes Pd(0) and Pd(II) intermediates; modulates electronics. | Enhanced catalytic turnover by tuning metal electrophilicity. |
| Ring-Opening Polymerization | Titanium, Aluminum | Controls steric environment at the metal center. rsc.org | Influence on polymer molecular weight and polydispersity. |
| Catechol Oxidation | Copper | Tunes the redox potential of the Cu(I)/Cu(II) couple. | Increased reaction rates due to a more electrophilic copper center. |
| Cycloaddition Reactions | Gold | Modifies the π-acidity of the gold catalyst. acs.org | Control over regioselectivity and reaction efficiency. |
Table 2. Potential catalytic applications for metal complexes of this compound.
Mechanistic Insights into Catalytic Cycles and Metal-Ligand Cooperation
In catalysis, N-alkylated pyrazoles typically function as ancillary or "spectator" ligands. Unlike N-H pyrazoles, which can participate directly in bond activation through deprotonation and metal-ligand cooperation, this compound influences the catalytic cycle primarily through steric and electronic effects. nih.gov
The mechanism of a catalytic cycle involving a complex of this ligand would be dictated by the metal's intrinsic reactivity, which is finely tuned by the ligand. The electron-poor nature of the pyrazole ring would enhance the π-acceptor character of the ligand, strengthening the metal-ligand bond through back-donation and potentially stabilizing low-valent metal intermediates. This stabilization is critical in many cross-coupling cycles. Furthermore, the defined steric profile created by the N-ethyl and C5-bromo groups can create a specific coordination environment that may favor certain reaction pathways, leading to enhanced selectivity. In dual activation mechanisms, such as those seen in some gold-catalyzed reactions, the ligand's electronic signature can be crucial for modulating the simultaneous activation of two different substrates. acs.org
Potential in Advanced Materials Science
The unique arrangement of functional groups in this compound—a heterocyclic core, an alkyl chain, and two different halogen atoms—makes it an intriguing candidate for the development of advanced functional materials. Its potential lies in its incorporation into larger functional systems and its ability to direct its own assembly into ordered supramolecular structures.
Incorporation into Functional Organic Materials (e.g., Liquid Crystals, Dyes)
Pyrazole derivatives are known to be components of various functional dyes and luminescent materials. tsijournals.com The pyrazole ring itself can act as a part of a chromophoric system. The introduction of halogen atoms can serve as an effective strategy to tune the photophysical properties of organic molecules. The bromo and chloro substituents on the this compound core could act as auxochromes, modifying the absorption and emission wavelengths of a larger conjugated system. Furthermore, the heavy-atom effect of bromine could enhance intersystem crossing, potentially making its derivatives useful as phosphorescent emitters for applications in organic light-emitting diodes (OLEDs).
While many pyrazole-based liquid crystals rely on hydrogen bonding for their self-assembly into mesophases, the N-ethyl group in the target molecule precludes this. rsc.org However, liquid crystallinity could still be achieved by incorporating this pyrazole into molecules with appropriate geometries (e.g., calamitic or discotic shapes) where anisotropic van der Waals forces and specific halogen-bonding interactions could drive the formation of ordered liquid crystalline phases. acs.org
Self-Assembly and Supramolecular Architectures Based on Halogen Bonding and Other Non-Covalent Interactions
Perhaps the most significant potential of this compound in materials science lies in its capacity for directed self-assembly through halogen bonding. acs.org A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the donor) and a Lewis base (the acceptor). acs.org The strength of this interaction typically increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov
This molecule possesses two distinct halogen bond donors: the bromine at the C5 position and the chlorine at the C4 position. This dual-halogen substitution opens up possibilities for creating complex and predictable supramolecular architectures. researchgate.net The bromine atom is expected to form stronger halogen bonds than the chlorine atom, allowing for hierarchical self-assembly where Br···X interactions form preferentially, followed by weaker Cl···Y interactions. These interactions can be formed with various acceptors, including the N2 atom of another pyrazole molecule, or other Lewis basic sites from co-crystallizing agents. This programmability could be used to engineer specific crystal packing motifs, leading to materials with tailored properties, such as specific optical or electronic characteristics derived from the precise arrangement of molecules in the solid state.
| Interaction Type | Donor Atom | Potential Acceptor Site | Relative Strength | Potential Supramolecular Motif |
|---|---|---|---|---|
| Halogen Bond | Br (on C5) | N2 (of another pyrazole), O, S, Anions | Strong | Linear chains, 2D sheets |
| Halogen Bond | Cl (on C4) | N2 (of another pyrazole), O, S, Anions | Moderate | Secondary linking of primary motifs |
| van der Waals | Ethyl group, Pyrazole ring | Other molecules | Weak | Space-filling, influences packing density |
| Dipole-Dipole | Entire molecule | Other molecules | Moderate | Influences overall crystal packing and orientation |
Table 3. Key non-covalent interactions available to this compound for directing supramolecular self-assembly.
Optoelectronic Properties in Organic Semiconductors
The field of organic electronics is predicated on the development of carbon-based materials that exhibit tunable electronic and photophysical properties. While specific experimental data on the optoelectronic properties of this compound is not extensively documented in publicly available research, the broader class of pyrazole derivatives has shown significant promise in this arena. tandfonline.comnih.gov The inherent aromaticity and electron-rich nature of the pyrazole ring provide a foundation for creating materials with interesting photophysical behaviors. mdpi.com
The optoelectronic characteristics of organic molecules are largely governed by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The substituents on the pyrazole core play a crucial role in modulating these energy levels and, consequently, the material's properties such as its absorption and emission spectra. tandfonline.com In the case of this compound, the presence of two halogen atoms (bromine and chlorine) is expected to significantly influence its electronic profile through inductive and resonance effects. Halogen substitution is a common strategy in the design of organic semiconductors to enhance properties like charge transport and to modify the emission characteristics of fluorescent materials.
Research on analogous pyrazole-based oligomers has demonstrated their potential for optoelectronic applications, with their optical properties being tunable through controlled synthesis and fabrication processes. tandfonline.com These studies suggest that pyrazole-containing materials can be promising candidates for devices such as organic light-emitting diodes (OLEDs) and sensors. tandfonline.com The investigation into the specific properties of this compound could, therefore, be a valuable avenue for future research in the development of novel organic semiconductors.
Utilization as a Versatile Synthetic Building Block for Complex Chemical Architectures
The strategic functionalization of heterocyclic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with tailored functions. Halogenated pyrazoles, in particular, are recognized as valuable and versatile building blocks due to the reactivity of the carbon-halogen bonds. researchgate.net The bromine and chlorine atoms in this compound can serve as handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation reactions. These reactions open pathways to a diverse range of more complex chemical architectures.
The pyrazole scaffold itself is a key component in the synthesis of various functional materials. mdpi.com For instance, pyrazole derivatives have been used in the construction of fused heterocyclic systems, which are of interest in materials science due to their extended π-conjugation and potential for interesting electronic and photophysical properties. mdpi.comnih.gov The presence of multiple reaction sites on the this compound ring—the two halogen atoms and the C-H bond of the pyrazole ring—offers the potential for regioselective functionalization, allowing for the precise construction of target molecules.
Furthermore, the nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, making pyrazole derivatives attractive ligands for the synthesis of coordination complexes and metal-organic frameworks (MOFs). mdpi.com While specific examples of the use of this compound in the synthesis of complex non-biological architectures are not widely reported, its structural features strongly suggest its potential as a valuable precursor in the design and synthesis of novel functional materials, including macrocycles and polymers. nih.govacs.org
Future Research Directions and Perspectives
Development of Novel and More Efficient Synthetic Routes and Methodologies
The synthesis of structurally diverse pyrazole (B372694) derivatives is a cornerstone of heterocyclic chemistry, driven by their wide-ranging applications. mdpi.com For 5-Bromo-4-chloro-1-ethyl-1H-pyrazole, future research will likely focus on moving beyond traditional multi-step syntheses towards more efficient and environmentally benign methodologies.
Modern approaches that could be adapted and optimized for this specific compound include:
Multicomponent Reactions (MCRs): These reactions offer high efficiency by combining three or more reactants in a single step to rapidly assemble complex molecules. mdpi.comrsc.org An MCR strategy could potentially construct the substituted pyrazole core of the target molecule in a highly atom-economical fashion.
Flow Chemistry: Continuous-flow synthesis provides significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and the ability to scale up production reliably. nih.gov Developing a flow-based synthesis for this compound could lead to higher yields and purity. nih.gov
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times and improve yields. rsc.orgacs.orgmdpi.com Microwave irradiation, in particular, has become a widely used technique for the efficient synthesis of pyrazole derivatives. rsc.orgrsc.org
Catalytic Methods: The use of novel catalysts, such as nano-ZnO or copper-based systems, can facilitate pyrazole synthesis under milder conditions with improved efficiency. nih.gov Research into specific catalysts for the regioselective synthesis of halogenated N-alkylpyrazoles would be highly beneficial.
Exploration of Further Derivatization Opportunities and Scope Expansion
The halogen substituents on the pyrazole ring of this compound serve as versatile handles for further chemical modification, opening up a vast chemical space for derivatization. The pyrazole ring itself is susceptible to electrophilic substitution, primarily at the C4 position, though the existing chloro substituent will influence this reactivity. mdpi.com The N1 and N2 atoms also possess distinct electronic properties that can be exploited. mdpi.comorientjchem.org
Future derivatization strategies could include:
Cross-Coupling Reactions: The bromo and chloro atoms are ideal sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of aryl, alkyl, and alkynyl groups. This would enable the creation of a large library of novel compounds based on the core scaffold.
Nucleophilic Aromatic Substitution (SNA_r): While less common on the electron-rich pyrazole ring, activation by appropriate substituents or reaction conditions could enable the displacement of the halogen atoms by various nucleophiles (e.g., amines, alkoxides, thiols).
Modification of the N-ethyl group: While the N-ethyl group provides stability, future research could explore methods for its modification or the synthesis of analogs with different N-alkyl or N-aryl substituents to modulate the compound's properties.
Application of Advanced In Situ Characterization Techniques for Reaction Monitoring
To develop and optimize the novel synthetic and derivatization routes mentioned above, the application of advanced in-situ characterization techniques is crucial. coleparmer.com These methods provide real-time data on reaction kinetics, intermediate formation, and product yield without the need for time-consuming workups. waters.com
| Technique | Application in Synthesis of this compound |
| Flow NMR Spectroscopy | Continuous, in-line analysis of the reaction mixture to determine conversion rates, identify transient intermediates, and optimize parameters like temperature and residence time in flow chemistry setups. beilstein-journals.org |
| Mass Spectrometry (MS) | Techniques like Atmospheric Solids Analysis Probe (ASAP) or Direct Analysis in Real-Time (DART) can rapidly analyze crude reaction mixtures to confirm product formation and monitor progress. waters.comacs.org |
| FT-IR and Raman Spectroscopy | In-line probes can track the disappearance of starting material functional groups and the appearance of product peaks, providing kinetic data. acs.org |
By employing these techniques, researchers can gain a deeper understanding of the reaction mechanisms, identify potential side reactions, and rapidly screen conditions to maximize the efficiency and yield of synthetic processes. coleparmer.comacs.org
Deeper Theoretical Understanding of Reactivity, Electronic Structure, and Intermolecular Interactions
Computational chemistry provides invaluable insights into the fundamental properties of molecules, guiding synthetic efforts and predicting behavior. eurasianjournals.com For this compound, a deeper theoretical understanding is essential for rational drug design and materials science applications.
Key areas for theoretical investigation include:
Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. researchgate.net These calculations can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can visualize the electron density distribution, identifying regions prone to intermolecular interactions such as hydrogen bonding, which influences crystal packing and solubility. researchgate.net
Quantum Mechanical Calculations of Tautomerism: While the N1-ethyl group prevents prototropic tautomerism in the parent compound, theoretical studies are vital for understanding the tautomeric preferences of derivatives where this group might be absent. nih.gov
Reaction Pathway Modeling: Computational modeling can elucidate the transition states and energy barriers of potential synthetic reactions, helping to refine and optimize experimental conditions. nih.gov
These theoretical studies provide a predictive framework that complements experimental work, accelerating the discovery and development of new derivatives and applications. eurasianjournals.comacs.org
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies
The most rapid and insightful progress in understanding and utilizing this compound will come from synergistic approaches that integrate multiple disciplines. researchgate.net This involves a feedback loop where computational predictions guide synthetic experiments, and the results from spectroscopic analysis are used to refine theoretical models. mdpi.com
An integrated workflow would look like this:
Computational Design: Use DFT and other methods to predict the reactivity and electronic properties of the target molecule and its potential derivatives. eurasianjournals.comresearchgate.net
Guided Synthesis: Synthesize the most promising compounds based on computational insights, using efficient, well-monitored synthetic routes. nih.gov
Spectroscopic and Structural Characterization: Thoroughly characterize the synthesized compounds using techniques like NMR, X-ray crystallography, and mass spectrometry to confirm their structure and stereochemistry.
Model Refinement: Compare the experimental data with the initial theoretical predictions. Any discrepancies can be used to refine the computational models, leading to more accurate predictions for the next generation of compounds.
This synergistic strategy ensures that research efforts are targeted and efficient, maximizing the potential for discovering novel compounds with desired properties.
Expansion of Non-Biological Application Domains in Emerging Technologies
While pyrazole derivatives are widely known for their biological activities, their unique electronic and coordination properties also make them attractive candidates for various non-biological applications in emerging technologies. researchgate.netresearchgate.net The specific substitution pattern of this compound could be advantageous in several domains.
| Potential Application Domain | Rationale for this compound |
| Coordination Chemistry | The N2 nitrogen atom acts as a Lewis base, making the compound a potential ligand for creating novel metal complexes. mdpi.com These complexes could have applications in catalysis or as functional materials. |
| Materials Science | The aromatic pyrazole core, combined with electron-withdrawing halogens, could lead to materials with interesting photophysical or non-linear optical (NLO) properties. researchgate.net |
| Agrochemicals | The pyrazole scaffold is a well-established core in many commercial pesticides and herbicides. researchgate.netorientjchem.org The unique halogenation pattern could lead to new agrochemicals with novel modes of action or improved efficacy. |
| Organic Electronics | Pyrazole-based compounds can be explored as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or chemosensors due to their tunable electronic properties. chim.it |
Future research should focus on synthesizing derivatives and evaluating their properties in these technological domains, potentially unlocking new and valuable applications beyond the traditional pharmaceutical realm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
